molecular formula C9H9NO4 B051984 2-(4-nitrophenyl)propanoic acid CAS No. 19910-33-9

2-(4-nitrophenyl)propanoic acid

Cat. No.: B051984
CAS No.: 19910-33-9
M. Wt: 195.17 g/mol
InChI Key: RBSRRICSXWXMRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-nitrophenyl)propanoic acid is an organic compound with the molecular formula CH3CH(C6H4NO2)CO2H. It is characterized by the presence of a nitro group attached to the benzene ring and a propionic acid moiety. This compound is often used in chemical synthesis and research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-nitrophenyl)propanoic acid can be synthesized through various methods. One common synthetic route involves the nitration of phenylpropionic acid. The reaction typically uses concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the selective nitration of the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 2-(4-Aminophenyl)propionic acid.

    Substitution: Various substituted phenylpropionic acids depending on the nucleophile used.

    Esterification: Esters of this compound.

Scientific Research Applications

Antiproliferative Effects

Recent studies have demonstrated that DMNPPA exhibits significant antiproliferative activity against various cancer cell lines:

Cell LineIC50 (µM)Effect
HeLa50Significant reduction in viability
HepG275Moderate sensitivity
4T140Highest sensitivity

The compound induced apoptosis in cancer cells, characterized by increased caspase activity and DNA fragmentation, suggesting its potential as a lead compound for new anticancer agents .

Anti-inflammatory Activity

DMNPPA has also shown promise in anti-inflammatory applications. It modulates inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This property is particularly relevant in the context of chronic inflammatory diseases .

Chemistry

DMNPPA serves as a precursor in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation and reduction—makes it valuable for developing new compounds with desired properties .

Medicine

The compound is being investigated for its therapeutic properties, particularly in drug development. Its biological activities suggest potential applications in treating cancer and inflammatory diseases .

Industry

In industrial settings, DMNPPA is utilized in producing specialty chemicals and materials. Its role as an intermediate in synthesizing other chemical products highlights its importance in chemical manufacturing processes .

Anticancer Activity Study

A comprehensive study focused on the anticancer potential of DMNPPA through in vitro assays revealed that treatment with the compound led to significant apoptosis in cancer cells. The study concluded that DMNPPA could induce cell death through intrinsic apoptotic pathways, providing a basis for further research into its use as an anticancer agent .

Inflammatory Response Modulation Study

Another study assessed the anti-inflammatory effects of DMNPPA on various cell lines. The results indicated a marked reduction in inflammatory markers when treated with DMNPPA, supporting its potential application in managing inflammatory conditions .

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)propanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-nitrophenyl)propanoic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group can participate in redox reactions and form various derivatives, making it a versatile compound in chemical synthesis and research .

Biological Activity

2-(4-Nitrophenyl)propanoic acid, a compound with notable biological activity, has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article aims to explore its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical formula of this compound is C9H9NO4C_9H_9NO_4, with a molecular weight of 181.17 g/mol. It features a propanoic acid moiety attached to a 4-nitrophenyl group, which contributes to its unique biological properties.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have shown that it can inhibit the release of pro-inflammatory cytokines such as TNF-α and IFN-γ in peripheral blood mononuclear cells (PBMCs). For instance, at high concentrations, it reduced IFN-γ levels by approximately 44-79% in stimulated PBMC cultures . Additionally, the compound has been compared favorably with established anti-inflammatory drugs like ibuprofen, demonstrating comparable efficacy while maintaining low toxicity profiles .

2. Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. Various derivatives of propanoic acid compounds, including those with similar structures to this compound, have shown varying degrees of antibacterial activity. The presence of the nitro group is thought to enhance these properties by increasing the electron density on the aromatic ring, thus improving interactions with microbial targets .

3. Antiproliferative Effects

In studies assessing antiproliferative effects on cancer cell lines, this compound has demonstrated potential in inhibiting cell growth. The mechanism appears to involve modulation of cell cycle progression and induction of apoptosis in certain cancer types . The specific pathways affected include those related to cell signaling and apoptosis regulation.

4. Enantioselectivity and Chiral Separation

Recent research has highlighted the enantioseparation capabilities of this compound derivatives using high-speed countercurrent chromatography. This process allows for the isolation of specific enantiomers that may exhibit distinct biological activities, enhancing the therapeutic potential of these compounds .

Case Study: Cytokine Modulation

A study involving PBMCs stimulated with lipopolysaccharides (LPS) demonstrated that this compound significantly modulates cytokine release. At varying concentrations, it influenced IL-10 production positively while inhibiting TNF-α and IFN-γ release . This dual action suggests its potential as an immunomodulatory agent.

Research Findings: Antimicrobial Efficacy

In a comparative study of various substituted phenylpropanoic acids, this compound exhibited promising antimicrobial activity against several bacterial strains. The study utilized disk diffusion methods to assess efficacy and found that compounds bearing electron-withdrawing groups like nitro groups showed enhanced activity compared to their non-substituted counterparts .

Q & A

Q. Basic: What are the established synthetic routes for 2-(4-nitrophenyl)propanoic acid?

Answer:
The synthesis of this compound typically involves two primary approaches:

  • Friedel-Crafts Acylation : Reacting 4-nitrotoluene with chloroacetic acid in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the propanoic acid moiety .
  • Nitro Group Functionalization : Starting with phenylpropanoic acid derivatives, followed by nitration at the para position using mixed nitric-sulfuric acid. Careful control of reaction temperature (0–5°C) minimizes byproducts like ortho-substituted isomers .
    Key Validation : Confirm regioselectivity via NMR (e.g., absence of aromatic proton splitting at the ortho position) and FT-IR (C=O stretch at ~1700 cm⁻¹) .

Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Aromatic protons at δ 7.5–8.1 ppm (para-substituted nitro group) and the carboxylic acid proton at δ ~12 ppm. The methylene group adjacent to the carbonyl appears as a triplet near δ 3.2 ppm .
  • FT-IR : Strong absorption bands at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch) confirm nitro group presence .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 195 (C₉H₉NO₄) with fragmentation patterns indicating loss of COOH (44 amu) and NO₂ (46 amu) .

Q. Advanced: How can reaction conditions be optimized for the reduction of the nitro group in this compound derivatives?

Answer:

  • Catalytic Hydrogenation : Use Pd/C (5–10% loading) under H₂ gas (1–3 atm) in ethanol at 50°C. Monitor pH to prevent carboxylic acid protonation, which slows reduction .
  • Chemical Reduction : NaBH₄/CuCl₂ systems selectively reduce nitro to amine without affecting the carboxylic acid. Optimal molar ratio is 1:1.2 (substrate:NaBH₄) .
    Data Contradictions : Some studies report incomplete reduction due to steric hindrance from the propanoic acid group. Mitigate by using ultrasonic irradiation to enhance reagent diffusion .

Q. Advanced: What strategies resolve discrepancies in biological activity data for this compound?

Answer:
Contradictions in bioactivity (e.g., anti-inflammatory vs. pro-inflammatory effects) often arise from:

  • Solubility Differences : Use dimethyl sulfoxide (DMSO) at ≤0.1% v/v to avoid cellular toxicity. Confirm solubility via dynamic light scattering (DLS) .
  • Isomeric Purity : Ortho-nitrophenyl impurities (even <1%) can skew results. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Assay Variability : Standardize cell lines (e.g., RAW 264.7 macrophages) and control for endogenous nitric oxide levels in anti-inflammatory assays .

Q. Basic: What are the key applications of this compound in organic synthesis?

Answer:

  • Building Block : Used to synthesize amide derivatives via coupling agents (e.g., EDC/HOBt) for peptide mimetics .
  • Nitro-to-Amine Conversion : The reduced amine derivative serves as a precursor for dyes (e.g., azo compounds) and pharmaceutical intermediates .

Q. Advanced: How do computational methods aid in predicting the reactivity of this compound?

Answer:

  • DFT Calculations : B3LYP/6-31G(d) models predict electrophilic aromatic substitution sites, showing nitro group deactivation of the phenyl ring .
  • Molecular Docking : Simulate interactions with cyclooxygenase-2 (COX-2) to rationalize anti-inflammatory activity. The carboxylic acid group forms hydrogen bonds with Arg120/Arg513 .
    Limitations : Overestimation of nitro group electron-withdrawing effects may occur; validate with Hammett substituent constants (σₚ = +0.78) .

Q. Basic: What safety precautions are critical when handling this compound?

Answer:

  • Personal Protection : Nitrile gloves, lab coat, and goggles. Use fume hoods to avoid inhalation of nitro compound dust .
  • Spill Management : Neutralize with sodium bicarbonate (1:10 w/v) before disposal. Avoid aqueous release due to potential aquatic toxicity .

Q. Advanced: How does the nitro group influence the acid dissociation constant (pKa) of this compound?

Answer:
The electron-withdrawing nitro group lowers the pKa of the carboxylic acid (~2.8) compared to unsubstituted phenylpropanoic acid (pKa ~4.2). Determine via potentiometric titration in 0.1 M KCl at 25°C .
Data Variance : Solvent polarity affects measurements; use water/DMSO (95:5) for consistent results .

Properties

IUPAC Name

2-(4-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-6(9(11)12)7-2-4-8(5-3-7)10(13)14/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBSRRICSXWXMRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30941790
Record name 2-(4-Nitrophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30941790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19910-33-9
Record name 2-(4-Nitrophenyl)propionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19910-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Nitrophenyl)propionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019910339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Nitrophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30941790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-nitrophenyl)propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.461
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 2 liter three necked flask equipped with a mechanical stirrer is charged with racemic 2-(4-nitrophenyl)propionic acid (40.55 grams, 0.208 mol) and ethyl acetate (1600.0 mL). To this solution at 30° C. was then added S(−)-α-methylbenzylamine (13.49 mL, 0.104 mol) all at once. Reaction exothermed to 38° C. with massive formation of a white precipitate in less than 15.0 minutes. The reaction mixture was then heated at ethyl acetate reflux for 10.0 minutes and allowed to equilibrate to room temperature with stirring overnight. The precipitate was then filtered to give a semi-dried white product, (2R)-2-(4-nitrophenyl)propanoic acid, S(−)-α-methylbenzylamine (wet cake=25.43 grams). Reslurried the wet cake in ethyl acetate (1600.0 mL) at reflux for 10.0 minutes, stirred to room temperature overnight, and filtered the white precipitate, (2R)-2-(4-nitrophenyl)propanoic acid, S(−)-α-methylbenzylamine, (wet cake=21.02 grams, ee=91.4%). Repeated the later again and dried the precipitate at 40° C. in a vacuum oven for 24.0 hours, (2R)-2-(4-nitrophenyl)propanoic acid, S(−)-α-methylbenzylamine, (18.02 g, 55%, ee=95%); 1H nmr (DMSO, 300 MHz) δ 1.31-1.32 (d, 3H), 1.37-1.38 (d, 3H), 3.56-3.60 (m, 1H), 4.18-4.20 (m, 1H), 7.27-7.53 (aromatic, 7H), 8.09-8.12 (aromatic, 2H);
[Compound]
Name
three
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
40.55 g
Type
reactant
Reaction Step Two
Quantity
1600 mL
Type
solvent
Reaction Step Two
[Compound]
Name
S(−) α-methylbenzylamine
Quantity
13.49 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

147 g of the crude diethyl 2-methyl-2-(4-nitrophenyl)-malonate was dissolved in 600 ml of ethanol, and to this was added a solution of 42.4 g (0.846 mole) of 93% sodium hydroxide in 400 ml of water and the solution was reacted at 50° C. for 3 hours. After that, to the reaction mixture was added 1 l of water and the formed oily substance and an aqueous layer were separated. The aqueous layer was acidified with conc. hydrochloric acid and was extracted with 700 ml of ethyl acetate. The ethyl acetate layer was washed with a saturated solution of sodium chloride and dried over anhydrous magnesium sulfate. After filtering out magnesium sulfate, ethyl acetate was distilled off to give 66.8 g of crude 2-(4-nitrophenyl)propionic acid.
Quantity
147 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
42.4 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-[4-[Bromo(difluoro)methoxy]phenyl]-2-methylpropan-1-ol
2-[4-[Bromo(difluoro)methoxy]phenyl]-2-methylpropan-1-ol
2-(4-nitrophenyl)propanoic acid
2-[4-[Bromo(difluoro)methoxy]phenyl]-2-methylpropan-1-ol
2-[4-[Bromo(difluoro)methoxy]phenyl]-2-methylpropan-1-ol
2-(4-nitrophenyl)propanoic acid
2-[4-[Bromo(difluoro)methoxy]phenyl]-2-methylpropan-1-ol
2-(4-nitrophenyl)propanoic acid
2-[4-[Bromo(difluoro)methoxy]phenyl]-2-methylpropan-1-ol
2-(4-nitrophenyl)propanoic acid
2-[4-[Bromo(difluoro)methoxy]phenyl]-2-methylpropan-1-ol
2-(4-nitrophenyl)propanoic acid
2-[4-[Bromo(difluoro)methoxy]phenyl]-2-methylpropan-1-ol
2-(4-nitrophenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.